Home > Products > Building Blocks P14098 > 3-nitro-N-(2-phenoxyethyl)benzamide
3-nitro-N-(2-phenoxyethyl)benzamide - 903796-25-8

3-nitro-N-(2-phenoxyethyl)benzamide

Catalog Number: EVT-3023610
CAS Number: 903796-25-8
Molecular Formula: C15H14N2O4
Molecular Weight: 286.287
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Peptide Labeling: [18F]FNPB, a benzamide derivative, was developed as a stable prosthetic group for efficient click labeling of peptides for positron emission tomography applications [].
  • hERG Channel Modulation: ICA-105574, a benzamide compound, was found to be a potent hERG channel activator, potentially serving as a tool for studying hERG channel function and cardiac action potentials [].
  • Anticancer Agents: Several benzamide derivatives, such as those containing quinoline and oxazoline moieties, have shown potential as anti-breast cancer agents [, ].
  • Antimicrobial Agents: Imidazo[1,2-a]pyridine carboxamides (IPAs) bearing an N-(2-phenoxyethyl) moiety have demonstrated excellent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains [].
  • Anti-inflammatory Agents: 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide emerged as a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels, potentially targeting inflammatory diseases like rheumatoid arthritis [].

N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide

  • Compound Description: This compound features a benzenesulfonamide moiety, similar to 3-nitro-N-(2-phenoxyethyl)benzamide. The crystal structure reveals C—H⋯O hydrogen bonds linking adjacent molecules and π–π stacking interactions. []

4-[18F]fluoro-3-nitro-N-2-propyn-1-yl-benzamide ([18F]FNPB)

  • Compound Description: [18F]FNPB is a radiolabeled prosthetic group developed for efficient click labeling of peptides. It exhibits stability in mouse plasma for over 2 hours. []

3-Nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574)

  • Compound Description: ICA-105574 is a potent human ether-à-go-go-related gene (hERG) potassium channel activator. Its primary mechanism involves removing hERG channel inactivation. [] Mutations in the hERG1 channel, particularly L622C, F557L, and Y652A, abolish the activating effects of ICA-105574. []

3-Nitro-N-(8-quinolyl)benzamide

  • Compound Description: The crystal structure of this compound is stabilized by C—H⋯O hydrogen bonds and π–π interactions. []

3-nitro-N'-[(pyridin-4-yl)carbonyl]benzohydrazide

  • Compound Description: This isoniazid derivative acts as a potential antituberculosis agent by interacting with the enoyl-acyl carrier protein reductase (InhA) enzyme in Mycobacterium tuberculosis. []

N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides

  • Compound Description: This class of compounds, particularly those with 2,6-dimethyl substitutions on the imidazo[1,2-a]pyridine core, exhibit potent antitubercular activity against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

  • Compound Description: This compound acts as a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It shows promise as a potential therapeutic agent for inflammatory diseases like rheumatoid arthritis. []

4-nitro-N-1H-pyrazol-3-ylbenzamide

  • Compound Description: This compound was investigated for its potential use against SARS-CoV-2. Molecular docking studies revealed favorable interactions with the main protease of the virus. []

2-Hydroxy-3-nitro-N-phenylbenzamide

  • Compound Description: This compound's crystal structure is stabilized by intramolecular and intermolecular hydrogen bonds and weak π–π contacts. []

N-(2-(3-fluorophenyl)quinolin-5-yl)benzamide derivatives

  • Compound Description: This series of quinoline benzamide derivatives demonstrated anti-breast cancer activity against the MDA-MB-231 cell line. Some derivatives showed better potency than cisplatin, but not as potent as doxorubicin. []

N1-acetyl-5-methoxy-3-nitrokynuramine (AMNK)

  • Compound Description: AMNK is a product of the reaction between the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK) and a mixture of peroxynitrite and hydrogen carbonate. It exhibits moderate antioxidant properties. []
  • Compound Description: This class of compounds acts as potent and selective inhibitors of histone deacetylase (HDAC), particularly HDAC3-NCoR2. They exhibit Class I HDAC selectivity and demonstrate antiproliferative effects in cancer cell lines. []

4-Nitro-N-(4-nitrobenzoyl)benzamide

  • Compound Description: The crystal structure of this compound is characterized by a buckled central acetylacetamide moiety, twisted chains along the b axis due to N—H⋯O hydrogen bonds, and positional disorder of the nitro groups. []

4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

  • Compound Description: NTB is an analogue of nitazoxanide and tizoxanide, exhibiting potent antiparasitic activity against Trypanosoma cruzi and Leishmania mexicana. []

N-[2-(Maleimido)ethyl]-3-(trimethylstannyl)benzamide (MSB)

  • Compound Description: MSB is a coupling reagent used for attaching astatine-211 to antibodies for targeted alpha therapy. It displays good stability and allows for high radiochemical yields. []

Properties

CAS Number

903796-25-8

Product Name

3-nitro-N-(2-phenoxyethyl)benzamide

IUPAC Name

3-nitro-N-(2-phenoxyethyl)benzamide

Molecular Formula

C15H14N2O4

Molecular Weight

286.287

InChI

InChI=1S/C15H14N2O4/c18-15(12-5-4-6-13(11-12)17(19)20)16-9-10-21-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,16,18)

InChI Key

GVRKQIOMMSDQIS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.